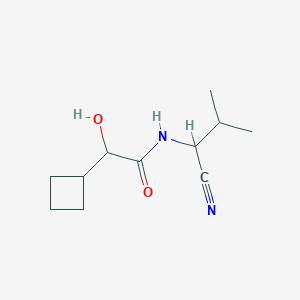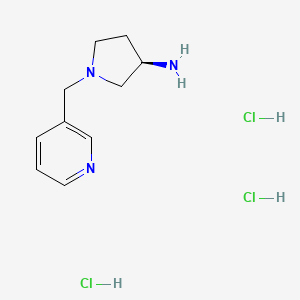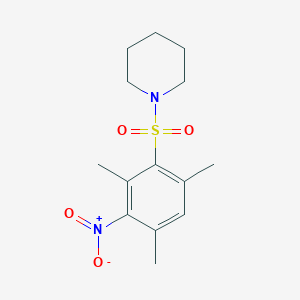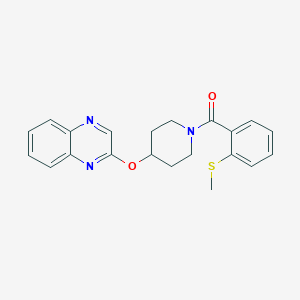amine CAS No. 921160-96-5](/img/structure/B2449431.png)
[(1H-imidazol-2-yl)methyl](2-methoxyethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also contains a methoxyethyl group and a methyl group attached to the imidazole ring .
Molecular Structure Analysis
The molecular structure of “(1H-imidazol-2-yl)methylamine” includes an imidazole ring, a methoxyethyl group, and a methyl group . The InChI code for this compound is1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10) . It has a molecular weight of 155.2 . The specific physical and chemical properties of “(1H-imidazol-2-yl)methylamine” are not detailed in the available resources.
科学的研究の応用
Crystal and Molecular Structures :
- The study of molecular structures of compounds related to “(1H-imidazol-2-yl)methylamine” can lead to insights into their chemical properties and potential applications in synthesis and drug design. For example, the crystal and molecular structures of related compounds have been reported to provide insights into their formation and properties (Richter et al., 2023).
Molecular Docking and Experimental Techniques :
- Theoretical and experimental techniques like DFT, molecular docking, FT-IR, FT-Raman, and NMR are employed to investigate the molecular structure and properties of compounds similar to “(1H-imidazol-2-yl)methylamine.” These techniques help in understanding their biological activity, stability, and other chemical properties (Aayisha et al., 2019).
Synthesis and Biological Studies :
- The synthesis and characterization of imidazole derivatives, including those related to “(1H-imidazol-2-yl)methylamine,” have been explored for their biological and pharmaceutical significance. Such studies often focus on antimicrobial and anticancer activities, enhancing the understanding of their potential medical applications (Ramanathan, 2017).
Synthesis of Carbonyl Compounds :
- Research has been conducted on the conversion of imidazole derivatives into carbonyl compounds, which is significant in organic synthesis and pharmaceutical chemistry. The transformation of these compounds opens avenues for creating various chemically and biologically active molecules (Ohta et al., 1987).
Synthesis of Antifungal Agents :
- The development of new antifungal agents using imidazole derivatives showcases the pharmaceutical relevance of these compounds. The structure-activity relationship studies contribute to the discovery of more effective antifungal medications (Setzu et al., 2002).
Synthesis and Analysis for Pharmaceutical Intermediates :
- Imidazole derivatives have been synthesized and analyzed as pharmaceutical intermediates. Their synthesis involves processes like cyclization, hydrolysis, and methylation, which are critical in the development of various pharmaceutical compounds (Zhou et al., 2018).
Complexation and Stability Studies :
- Research into the complexation and stability constants of imidazole derivatives provides valuable information on their chemical behavior and potential applications in fields like coordination chemistry and catalysis (Pařík & Chlupatý, 2014).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-11-5-4-8-6-7-9-2-3-10-7/h2-3,8H,4-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSHGQWDBPOJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=NC=CN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2449348.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)
![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)

![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)


![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)


